![molecular formula C18H14O2 B3041907 [1,1':4',1''-Terphenyl]-4,4''-diol CAS No. 4084-45-1](/img/structure/B3041907.png)
[1,1':4',1''-Terphenyl]-4,4''-diol
Descripción general
Descripción
[1,1':4',1''-Terphenyl]-4,4''-diol, commonly known as TPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPD is a colorless, crystalline substance that is soluble in organic solvents and has a molecular formula of C18H14O2. TPD has been used in various applications, including organic electronics, liquid crystals, and as a fluorescent dye. In
Aplicaciones Científicas De Investigación
Antioxidant and Polymerization Inhibitor Properties
The compound [1,1':4',1''-Terphenyl]-4,4''-diol and its derivatives have been explored for their potential as antioxidants and polymerization inhibitors. Lucarini et al. (2001) studied the homolytic reactivity of bisphenol antioxidants, indicating that certain derivatives of this compound can function as moderately efficient antioxidants and polymerization inhibitors. This is crucial for applications in materials science where stabilization against oxidative degradation is needed (Lucarini et al., 2001).
Crystal Structure and Solvent Inclusion
Research on the crystal structures of terphenyl-based diol hosts, such as this compound, reveals intricate interactions with various solvents. Klien et al. (2015) synthesized and studied the crystal structures of 1,1':4',1''-terphenyl-based diol hosts with solvent inclusions, highlighting their potential for applications in molecular engineering and materials science where solvent-host interactions are pivotal (Klien et al., 2015).
Synthesis of Bioactive Compounds
The synthesis and modification of this compound derivatives have been studied for the production of bioactive compounds. Alonso et al. (2002) discussed the catalyzed lithiation of certain derivatives to create compounds that are structural units in biologically active natural compounds, underscoring the importance of this compound in medicinal chemistry and pharmaceutical applications (Alonso et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds like (1-hydroxy-1-phosphono-2- [1,1’;4’,1’']terphenyl-3-yl-ethyl)-phosphonic acid have been found to target ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli .
Mode of Action
The mode of action generally refers to a functional or anatomical change, resulting from the exposure of a living organism to a substance
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
Similar compounds like [1,1’:4’,1’‘-terphenyl]-4,4’'-diacetonitrile have been used in the construction of covalent organic frameworks in applications of gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage applications .
Propiedades
IUPAC Name |
4-[4-(4-hydroxyphenyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIAPUZAEIMEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxypyrido[3,2-d]pyrimidine-2-thiol](/img/structure/B3041825.png)
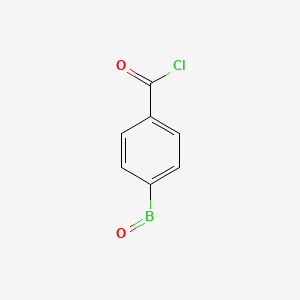


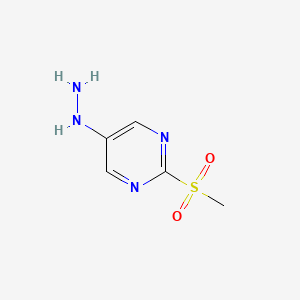
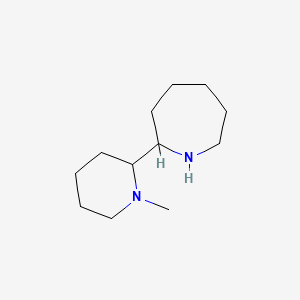
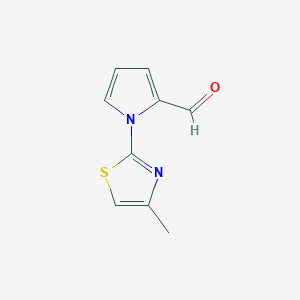

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)
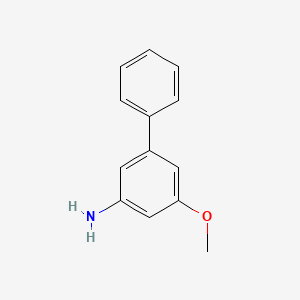
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)


